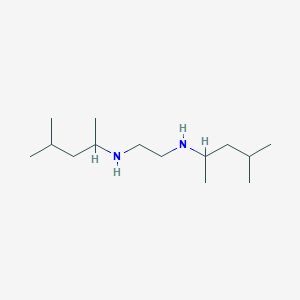
1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)-: is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two amino groups attached to a central ethane backbone, with each amino group further substituted by a 1,3-dimethylbutyl group. The compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- typically involves the reaction of ethylenediamine with 1,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of the 1,3-dimethylbutyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- can be achieved through continuous flow processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Simpler amines.
Substitution: Substituted ethylenediamine derivatives.
科学研究应用
1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of polymers and resins, where it acts as a curing agent or cross-linker.
作用机制
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- involves its ability to form stable complexes with metal ions. The amino groups of the compound can coordinate with metal ions, forming chelates that are stable and soluble. This property is particularly useful in applications such as drug delivery, where the compound can help transport metal-based drugs to specific targets in the body.
相似化合物的比较
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-: Another ethylenediamine derivative with different substituents.
N,N’-Dimethyl-1,2-ethanediamine: A simpler derivative with methyl groups instead of 1,3-dimethylbutyl groups.
Comparison: 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutyl)- is unique due to the presence of bulky 1,3-dimethylbutyl groups, which can influence its reactivity and steric properties. This makes it distinct from other ethylenediamine derivatives, which may have smaller or less bulky substituents.
属性
CAS 编号 |
3964-15-6 |
|---|---|
分子式 |
C14H32N2 |
分子量 |
228.42 g/mol |
IUPAC 名称 |
N,N'-bis(4-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(2)9-13(5)15-7-8-16-14(6)10-12(3)4/h11-16H,7-10H2,1-6H3 |
InChI 键 |
LCKHBYOSKOUPOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)NCCNC(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)

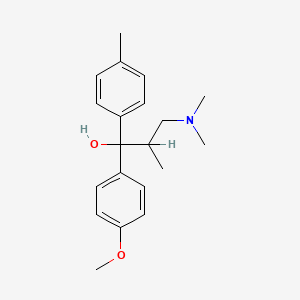
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
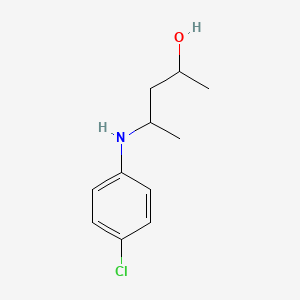
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
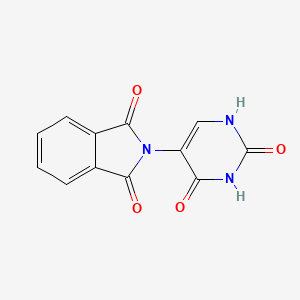
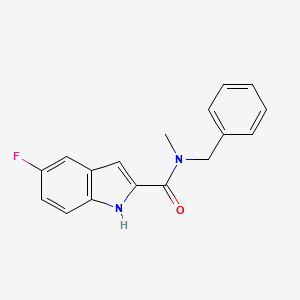
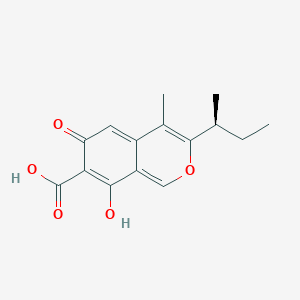
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)


